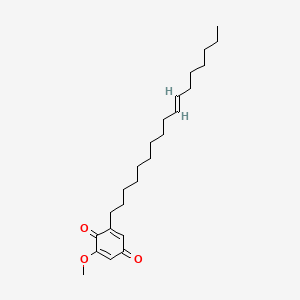
Pallasone A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pallasone A is a chemical compound known for its unique properties and potential applications in various fields. It is a derivative of irisquinone, which is extracted from the seeds of the Chinese iris plant. This compound has garnered attention due to its potential anticancer properties and its role as a radiotherapeutic sensitizer.
準備方法
Synthetic Routes and Reaction Conditions
Pallasone A can be synthesized through a series of chemical reactions involving the purification of Chinese iris seed extract. The process typically involves the use of solvents such as toluene and methanol. The extract is purified by alternating between these solvents, followed by drying under reduced pressure at room temperature using phosphorus pentoxide as a drying agent .
Industrial Production Methods
The industrial production of this compound involves reverse phase preparative chromatography. This method allows for the separation and purification of this compound from other similar compounds present in the extract. The process ensures high purity and yield, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
Pallasone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure optimal results.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives.
科学的研究の応用
Pallasone A has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of various chemical compounds
Biology: In biological research, this compound is studied for its potential anticancer properties. It has shown promise in inhibiting the growth of cancer cells and enhancing the effectiveness of radiotherapy.
Medicine: this compound is being investigated for its potential use as a radiotherapeutic sensitizer. It can enhance the effects of radiation therapy, making it a valuable addition to cancer treatment protocols.
Industry: In the industrial sector, this compound is used in the production of high-purity chemicals. Its unique properties make it suitable for various applications, including the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of Pallasone A involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the growth of cancer cells and enhancing the sensitivity of these cells to radiation therapy. The compound targets key proteins and enzymes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth and increased effectiveness of radiotherapy .
類似化合物との比較
Pallasone A can be compared with other similar compounds, such as Irisquinone A and Pallasone B. These compounds share structural similarities but differ in their specific properties and applications.
Irisquinone A: Similar to this compound, Irisquinone A is derived from the Chinese iris plant and has potential anticancer properties. it differs in its chemical structure and specific applications.
Pallasone B: Pallasone B is another derivative of irisquinone with similar properties to this compound
This compound stands out due to its unique structure and specific applications in enhancing radiotherapy and inhibiting cancer cell growth. Its high purity and effectiveness make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
79030-24-3 |
|---|---|
分子式 |
C24H38O3 |
分子量 |
374.6 g/mol |
IUPAC名 |
2-[(E)-heptadec-10-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-22(25)20-23(27-2)24(21)26/h8-9,19-20H,3-7,10-18H2,1-2H3/b9-8+ |
InChIキー |
YYCCUFKHCNSRIA-CMDGGOBGSA-N |
異性体SMILES |
CCCCCC/C=C/CCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
正規SMILES |
CCCCCCC=CCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


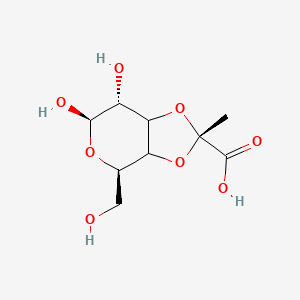
![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)


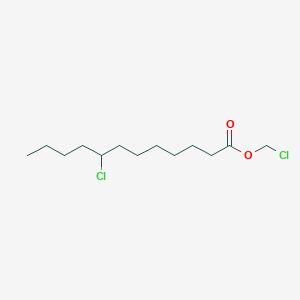
![Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-](/img/structure/B14428853.png)
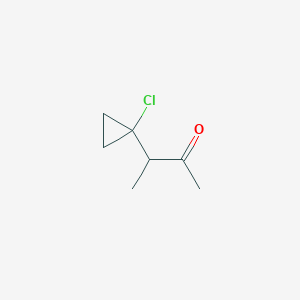
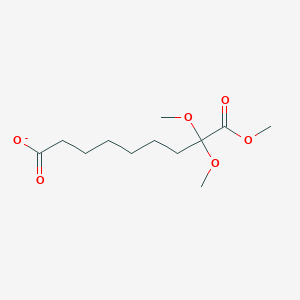
![1-(Bromomethyl)spiro[2.4]hepta-4,6-diene](/img/structure/B14428876.png)
![Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]-](/img/structure/B14428884.png)
![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
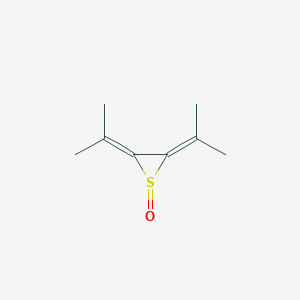
![p-[(p-Anilinophenyl)azo]phenol](/img/structure/B14428902.png)
